1,7-dimethyl-8-(2-propoxyphenyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Description
1,7-dimethyl-8-(2-propoxyphenyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique imidazo[1,2-g]purine core structure, which is substituted with various functional groups, including dimethyl, propoxyphenyl, and propyl groups. The compound has garnered interest in scientific research due to its potential pharmacological properties, particularly in the fields of analgesia and anti-inflammation .
Properties
IUPAC Name |
4,7-dimethyl-6-(2-propoxyphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-5-11-24-19(27)17-18(23(4)21(24)28)22-20-25(17)13-14(3)26(20)15-9-7-8-10-16(15)29-12-6-2/h7-10,13H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXLHNZQANKXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OCCC)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,7-dimethyl-8-(2-propoxyphenyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the various substituents. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
1,7-dimethyl-8-(2-propoxyphenyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-8-(2-propoxyphenyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and an inhibitor of phosphodiesterases (PDEs) 4B/7A. By blocking TRPA1 and inhibiting PDE4/7, the compound exerts analgesic and anti-inflammatory effects, reducing pain and inflammation in various models .
Comparison with Similar Compounds
1,7-dimethyl-8-(2-propoxyphenyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:
1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds also exhibit analgesic and anti-inflammatory activities but differ in their specific substituents and pharmacological profiles.
8-methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These derivatives share a similar core structure but have different functional groups, leading to variations in their biological activities. The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
